(Dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanamine
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Overview
Description
(Dihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizin]-7a’(5’H)-yl)methanamine is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclopropane ring fused to a pyrrolizine moiety, which is further connected to a methanamine group. The spirocyclic structure imparts significant rigidity and unique chemical properties to the molecule, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizin]-7a’(5’H)-yl)methanamine typically involves multi-step organic reactions. One common approach is the Mannich reaction, which involves the condensation of a primary amine, formaldehyde, and a compound containing an active hydrogen atom. The reaction is usually carried out in an alcohol solvent such as methanol or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and mediators, such as sodium bromide in an undivided cell, can enhance the efficiency of the synthesis . The process is designed to be scalable and environmentally friendly, minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(Dihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizin]-7a’(5’H)-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Alkyl halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as ketones, carboxylic acids, and fully saturated analogs.
Scientific Research Applications
(Dihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizin]-7a’(5’H)-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (Dihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizin]-7a’(5’H)-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The spirocyclic structure allows for unique interactions with biological macromolecules, enhancing its efficacy and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] hydrochloride
- 5’,6’,7’,8’-tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one
- 3’,4’-dihydro-1’H-spiro[cyclopropane-1,2’-naphthalen]-5’-amine
Uniqueness
(Dihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizin]-7a’(5’H)-yl)methanamine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H18N2 |
---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1'-cyclopropane]-8-ylmethanamine |
InChI |
InChI=1S/C10H18N2/c11-7-10-2-1-5-12(10)8-9(6-10)3-4-9/h1-8,11H2 |
InChI Key |
ZORRCWUGHCAFKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC3(CC3)CN2C1)CN |
Origin of Product |
United States |
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